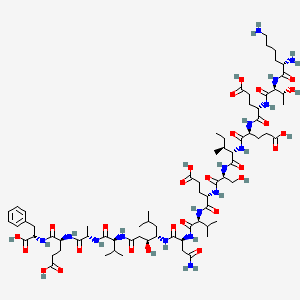
NH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-Secretase inhibitors are a class of compounds that target and inhibit the activity of A-Secretase enzymes. These enzymes play a crucial role in the cleavage of amyloid precursor proteins, which are implicated in the formation of amyloid-beta peptides. The accumulation of amyloid-beta peptides is a hallmark of Alzheimer’s disease, making A-Secretase inhibitors a significant focus in the search for therapeutic interventions for this neurodegenerative disorder .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of A-Secretase inhibitors typically involves multi-step organic synthesis. One common approach is the use of peptide synthesis techniques to create specific sequences that can inhibit the enzyme. The reaction conditions often include the use of protecting groups to ensure selective reactions at desired sites. For example, the synthesis of Semagacestat, a well-known A-Secretase inhibitor, involves the use of various protecting groups and coupling reagents to achieve the desired product .
Industrial Production Methods: Industrial production of A-Secretase inhibitors involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. Additionally, the use of automated peptide synthesizers can streamline the production process .
化学反応の分析
Types of Reactions: A-Secretase inhibitors undergo various chemical reactions, including:
Oxidation: This reaction can modify the inhibitor’s structure, potentially affecting its activity.
Reduction: Reduction reactions can be used to modify functional groups within the inhibitor.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions are typically modified versions of the original inhibitor, with changes in functional groups that can enhance or reduce their inhibitory activity .
科学的研究の応用
A-Secretase inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and the role of A-Secretase in amyloid precursor protein processing.
Biology: Employed in cell-based assays to investigate the effects of A-Secretase inhibition on cellular processes.
Medicine: Explored as potential therapeutic agents for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery
作用機序
A-Secretase inhibitors exert their effects by binding to the active site of the A-Secretase enzyme, preventing it from cleaving amyloid precursor proteins. This inhibition reduces the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brain. The molecular targets of A-Secretase inhibitors include the catalytic subunits of the enzyme, such as presenilin 1 and presenilin 2. The inhibition of these subunits disrupts the enzyme’s activity and reduces amyloid-beta production .
類似化合物との比較
Gamma-Secretase Inhibitors: These inhibitors target gamma-secretase, another enzyme involved in amyloid precursor protein processing.
Beta-Secretase Inhibitors: These inhibitors target beta-secretase, which also plays a role in amyloid precursor protein cleavage.
Uniqueness: A-Secretase inhibitors are unique in their ability to selectively inhibit the A-Secretase enzyme without affecting other secretases. This selectivity is crucial for reducing potential side effects and improving therapeutic outcomes. Additionally, A-Secretase inhibitors have shown promise in modulating amyloid precursor protein processing in a way that reduces amyloid-beta production while preserving other essential cellular functions .
特性
分子式 |
C73H118N16O27 |
|---|---|
分子量 |
1651.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H118N16O27/c1-11-37(8)59(88-66(108)45(23-27-56(101)102)79-63(105)43(21-25-54(97)98)81-72(114)60(39(10)91)89-62(104)41(75)19-15-16-28-74)71(113)85-49(33-90)68(110)80-44(22-26-55(99)100)65(107)87-58(36(6)7)70(112)83-47(31-51(76)93)67(109)82-46(29-34(2)3)50(92)32-52(94)86-57(35(4)5)69(111)77-38(9)61(103)78-42(20-24-53(95)96)64(106)84-48(73(115)116)30-40-17-13-12-14-18-40/h12-14,17-18,34-39,41-50,57-60,90-92H,11,15-16,19-33,74-75H2,1-10H3,(H2,76,93)(H,77,111)(H,78,103)(H,79,105)(H,80,110)(H,81,114)(H,82,109)(H,83,112)(H,84,106)(H,85,113)(H,86,94)(H,87,107)(H,88,108)(H,89,104)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,115,116)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-,60-/m0/s1 |
InChIキー |
CQTBDEGWLSDJEP-JMAXQNTPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















